molecular formula C19H19N3O2 B610064 (E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one CAS No. 1819363-80-8

(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one

カタログ番号 B610064
CAS番号: 1819363-80-8
分子量: 321.38
InChIキー: INAICWLVUAKEPB-QSTFCLMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The SWI/SNF-related, Matrix-associated, Actin-dependent Regulator of Chromatin (SMARC) proteins integrate into complexes that remodel chromatin. The SMARC family A (SMARCA) members SMARCA2 (also known as BRM) and SMARCA4 (BRG1) are helicases that contain structurally-related bromodomains for binding acetylated lysine residues on target proteins. The protein polybromo-1 (PB1, BRG1-associated factor) contains six bromodomains, but only the fifth (PB1) shares the same structural signature as those of SMARCA2 and SMARCA4.2 PFI-3 is a probe that binds avidly to the structurally-similar SMARCA4 bromodomain and PB1(bromodomain 5) with Kd values of 89 and 48 nM, respectively. Evaluation of interactions of PFI-3 with different classes of bromodomains using thermal stability assay indicates that PFI-3 interacts selectively with bromodomains from SMARCA2 and SMARCA4 as well as the fifth domain of PB1. Similarly, PFI-1 does not interact with a panel of kinases. See the Structural Genomics Consortium (SGC) website for more information.
Selective chemical probe for SMARCA domains, targeting the BRG/PB1 bromodomains and impairing embryonic and trophoblast stem cell maintenance
PFI-3 is a potent and selective SMARCA2/4 bromodomain inhibitor that binds avidly to the structurally-similar SMARCA4 bromodomain and PB1(bromodomain with Kd values of 89 and 48 nM, respectively. PFI-3 is a potent, cell-permeable probe capable of displacing ectopically expressed, GFP-tagged SMARCA2-bromodomain from chromatin.

科学的研究の応用

Glioblastoma Therapy

PFI-3 has been identified as a small-molecule bromodomain (BRD) inhibitor targeting the BRM/BRG1 subunits of the SWI/SNF chromatin remodeling complex . This compound has shown promise in enhancing the antiproliferative and cell death-inducing effects of temozolomide (TMZ) in glioblastoma (GBM) cells. Notably, PFI-3 has been effective in overcoming chemoresistance in highly TMZ-resistant GBM cells and has altered gene expression in GBM to enhance the basal and interferon-induced expression of a subset of interferon-responsive genes .

Chromatin Remodeling Studies

As a BRD inhibitor, PFI-3 plays a significant role in chromatin remodeling studies. It binds to the bromodomains of BRM/BRG1 subunits when expressed in GBM cells, which is crucial for understanding the epigenetic regulation mechanisms in cancer and other diseases .

Cancer Research

PFI-3’s ability to inhibit key components of the SWI/SNF complex makes it a valuable tool in cancer research. By targeting the BRM/BRG1 subunits, researchers can explore the therapeutic potential of small molecule inhibitors of SWI/SNF to improve clinical outcomes in cancers using standard-of-care chemotherapy .

Drug Development

The compound’s selective inhibition properties make it a candidate for drug development, particularly in designing targeted therapies for conditions like GBM. Its potency and selectivity for PBRM1 and SMARCA4, with Kd values of 48 and 89 nM respectively, highlight its potential as a lead compound in medicinal chemistry .

Molecular Biology Research

In molecular biology, PFI-3’s selectivity for certain bromodomains over others allows for the study of specific protein interactions and functions within the chromatin structure. This can lead to a deeper understanding of gene regulation and expression patterns .

Cellular Imaging Techniques

PFI-3 accelerates Fluorescence Recovery After Photobleaching (FRAP) recovery in cells at a concentration of 1 μM. This application is significant for cellular imaging techniques, where researchers can observe the dynamic behavior of chromatin and associated proteins in live cells .

Epigenetics

The compound’s role as a BRD inhibitor also extends to the field of epigenetics, where it can be used to study the influence of chromatin structure on gene expression and the potential for epigenetic therapies .

Biochemical Assays

PFI-3 is utilized in biochemical assays to investigate the binding affinity and inhibitory effects on BRDs. These assays are essential for the development of BRD inhibitors as therapeutic agents .

作用機序

Target of Action

PFI-3 primarily targets the bromodomains of the SWI/SNF chromatin remodeler, specifically the SMARCA2, SMARCA4, and Polybromo 1 (PBRM1) subunits . These targets play a crucial role in DNA repair and chromatin remodeling .

Mode of Action

PFI-3 binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, effectively blocking their chromatin binding . This results in the dissociation of the corresponding SWI/SNF proteins from chromatin . The compound displays high specificity for these targets, showing 30-fold selectivity over other sub-family branches .

Biochemical Pathways

The primary biochemical pathway affected by PFI-3 is the DNA damage response (DDR) pathway . By inhibiting the SWI/SNF chromatin remodeler, PFI-3 disrupts the normal function of the DDR pathway, leading to defects in double-strand break (DSB) repair and aberrations in damage checkpoints .

Pharmacokinetics

It’s known that pfi-3 is soluble in dmso and ethanol, suggesting good bioavailability

Result of Action

The inhibition of SWI/SNF by PFI-3 leads to an increase in cell death, primarily via necrosis and senescence . It has been observed that PFI-3 sensitizes several human cancer cell lines to DNA damage induced by chemotherapeutic drugs such as doxorubicin . This activity occurs only for the cancer cells that require SWI/SNF for DNA repair .

Action Environment

The action of PFI-3 can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, such as doxorubicin . Additionally, the compound’s stability may be affected by pH levels . .

特性

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2/b10-8+/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAICWLVUAKEPB-QSTFCLMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN([C@H]1CN2C3=CC=CC=N3)/C=C/C(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one
Reactant of Route 2
(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one
Reactant of Route 3
(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one
Reactant of Route 4
(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one
Reactant of Route 5
(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one
Reactant of Route 6
(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。